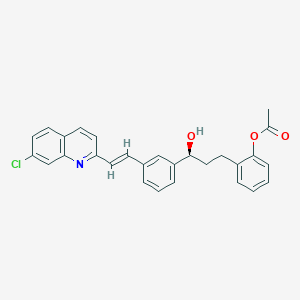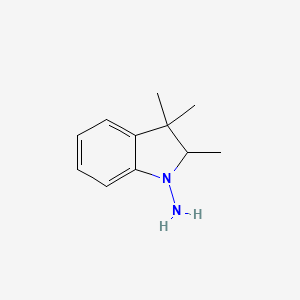
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate is a complex organic compound with potential applications in various scientific fields. The compound features a quinoline moiety, which is known for its presence in many biologically active molecules. The presence of the vinyl group and the phenyl acetate moiety further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-chloroquinoline, which is then functionalized to introduce the vinyl group.
Coupling Reaction: The vinyl-functionalized 7-chloroquinoline is then coupled with a phenyl derivative through a palladium-catalyzed cross-coupling reaction.
Hydroxylation: The resulting intermediate undergoes hydroxylation to introduce the hydroxypropyl group.
Acetylation: Finally, the hydroxypropyl intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving quinoline derivatives.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases where quinoline derivatives are effective.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes. The vinyl and hydroxypropyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Hydroxychloroquine: Similar to chloroquine but with a hydroxy group, used for autoimmune diseases.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Uniqueness
(S)-2-(3-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl acetate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C28H24ClNO3 |
|---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
[2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]phenyl] acetate |
InChI |
InChI=1S/C28H24ClNO3/c1-19(31)33-28-8-3-2-6-22(28)12-16-27(32)23-7-4-5-20(17-23)9-14-25-15-11-21-10-13-24(29)18-26(21)30-25/h2-11,13-15,17-18,27,32H,12,16H2,1H3/b14-9+/t27-/m0/s1 |
InChI Key |
OYLFYKPJEZYVBW-SPNSGGJLSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)





![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)




![4-amino-1,5,6,8-tetrazatricyclo[7.5.0.03,7]tetradeca-3,6,8-trien-2-one](/img/structure/B12915889.png)
